molecular formula C20H20FN3O2S2 B2712604 4-butoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392303-54-7

4-butoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2712604
CAS RN: 392303-54-7
M. Wt: 417.52
InChI Key: MQQFOZWGMVZSAT-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.

Scientific Research Applications

Synthesis and Biological Activities

A study by Menteşe et al. (2015) highlighted the synthesis of benzimidazole derivatives containing thiadiazole, among other rings, which were evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds demonstrated significant ABTS scavenging activities, indicating their potential as antioxidants (Menteşe, Ülker, & Kahveci, 2015).

Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds for their antiproliferative and antimicrobial properties. Some compounds exhibited high DNA protective ability and strong antimicrobial activity, suggesting their potential in therapeutic applications (Gür et al., 2020).

Photophysical and Electrochemical Properties

Research on the fluorescence and electrochemical properties of 1,3,4-thiadiazole derivatives has revealed unique behaviors such as dual fluorescence and significant biological activity. For instance, Budziak et al. (2019) conducted spectroscopic and theoretical studies on selected 1,3,4-thiadiazole derivatives, highlighting the effects of substituents, molecular aggregation, and pH on fluorescence. These findings point to the potential application of these compounds as fluorescence probes or in pharmaceuticals (Budziak et al., 2019).

Another study by Çakal et al. (2021) examined the properties of fluorinated acceptor-based systems with different donor units, revealing the effect of heteroatoms on the electrochemical and optical properties. This research contributes to the understanding of how donor units influence the characteristics of such systems, potentially guiding the design of novel materials with specific electronic properties (Çakal et al., 2021).

Antimicrobial and Antitumor Activities

Padalkar et al. (2014) synthesized benzimidazole, benzoxazole, and benzothiazole derivatives and evaluated their antimicrobial activity. These novel heterocycles showed broad-spectrum antimicrobial activity, indicating their potential as antimicrobial agents (Padalkar et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not available in the sources I searched .

Safety and Hazards

Information on the safety and hazards associated with this compound is not available in the sources I searched .

properties

IUPAC Name

4-butoxy-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S2/c1-2-3-11-26-17-9-7-15(8-10-17)18(25)22-19-23-24-20(28-19)27-13-14-5-4-6-16(21)12-14/h4-10,12H,2-3,11,13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQFOZWGMVZSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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